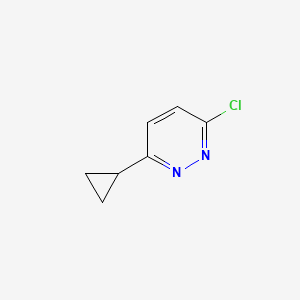

3-Chloro-6-cyclopropylpyridazine

説明

Structure

3D Structure

特性

IUPAC Name |

3-chloro-6-cyclopropylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2/c8-7-4-3-6(9-10-7)5-1-2-5/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJSHZDZIPOAFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680476 | |

| Record name | 3-Chloro-6-cyclopropylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046816-38-9 | |

| Record name | 3-Chloro-6-cyclopropylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-6-cyclopropylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Chloro 6 Cyclopropylpyridazine

Direct Synthetic Routes and Optimization of Reaction Conditions

Direct synthetic approaches to 3-Chloro-6-cyclopropylpyridazine often leverage commercially available or readily accessible pyridazine (B1198779) precursors. These methods focus on the strategic introduction of the cyclopropyl (B3062369) and chloro-substituents onto the pyridazine ring.

Synthesis from 3,6-Dichloropyridazine (B152260) Precursors

A primary route for the synthesis of this compound involves the selective monosubstitution of 3,6-dichloropyridazine. jofamericanscience.orgnih.gov This precursor is highly reactive towards nucleophilic substitution and metal-catalyzed cross-coupling reactions due to the electron-deficient nature of the pyridazine ring. The challenge lies in achieving regioselective substitution at the C6 position while retaining the chlorine atom at the C3 position.

One effective strategy is the use of metal-catalyzed cross-coupling reactions, such as a Negishi or Kumada coupling. In this approach, 3,6-dichloropyridazine is reacted with a cyclopropyl organometallic reagent, like cyclopropylzinc chloride or cyclopropylmagnesium bromide, in the presence of a palladium or nickel catalyst. Reaction conditions must be carefully optimized to favor monosubstitution over disubstitution. Key parameters for optimization include the choice of catalyst and ligand, solvent, temperature, and the stoichiometry of the cyclopropyl reagent.

Alternatively, nucleophilic aromatic substitution (SNAr) can be employed, although controlling regioselectivity can be more challenging. It is known that 3,6-dichloropyridazine can undergo selective monosubstitution with various nucleophiles. jofamericanscience.org

| Precursor | Reagent | Catalyst System | Solvent | Product |

| 3,6-Dichloropyridazine | Cyclopropylmagnesium Bromide | Pd(PPh₃)₄ | THF | This compound |

| 3,6-Dichloropyridazine | Cyclopropylzinc Chloride | PdCl₂(dppf) | Dioxane | This compound |

This table represents plausible reaction conditions based on general methodologies for cross-coupling on dichloropyridazines.

Cyclization and Cascade Reactions for Pyridazine Ring Formation

An alternative to modifying a pre-existing pyridazine ring is to construct the ring system from acyclic precursors already bearing the cyclopropyl moiety. This approach involves the condensation of a 1,4-dicarbonyl compound (or a synthetic equivalent) with hydrazine (B178648) or its derivatives. nih.gov

The synthesis would commence with a precursor such as 1-cyclopropyl-4,4-dimethoxy-1,2-butanedione. This intermediate can be cyclized by heating with hydrazine hydrate (B1144303) in a suitable solvent like ethanol. This reaction forms the pyridazinone ring, yielding 6-cyclopropyl-2H-pyridazin-3-one. The subsequent step involves the chlorination of the pyridazinone to afford the target compound, this compound. Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are commonly used for this transformation. google.com This method offers the advantage of unambiguously placing the cyclopropyl group at the desired C6 position.

Radical ring-opening and cyclization of cyclopropane (B1198618) derivatives can also offer pathways to functionalized carbocycles and heterocycles, though this is a more complex, multi-step strategy. nih.gov

Functional Group Interconversion Strategies on the Pyridazine Scaffold

Once this compound is synthesized, the chlorine atom at the C3 position serves as a versatile handle for introducing a wide array of functional groups, significantly expanding the chemical space accessible from this intermediate.

Nucleophilic Aromatic Substitution Reactions of the Chlorine Atom

The chlorine atom of this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the two adjacent nitrogen atoms in the pyridazine ring. nih.govlibretexts.org This allows for the displacement of the chloride ion by a variety of nucleophiles. youtube.comyoutube.com

The reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comnih.gov Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, leading to the formation of amino-, alkoxy-, and thioether-substituted pyridazines, respectively. The reactivity is enhanced by the presence of the ring nitrogen atoms, making these substitutions feasible under relatively mild conditions. nih.gov

| Nucleophile | Reagent Example | Product Class |

| Amine | Morpholine | 3-(Morpholin-4-yl)-6-cyclopropylpyridazine |

| Alkoxide | Sodium Methoxide | 3-Methoxy-6-cyclopropylpyridazine |

| Thiolate | Sodium Thiophenoxide | 3-(Phenylthio)-6-cyclopropylpyridazine |

This table illustrates potential products from SNAr reactions on the 3-chloro position.

Metal-Catalyzed Cross-Coupling Reactions at C3 and C6 Positions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation on heterocyclic scaffolds, including pyridazines. researchgate.nettuwien.at The chlorine atom at the C3 position of this compound is an excellent substrate for such transformations.

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction that couples an organoboron reagent (typically a boronic acid or ester) with an organic halide. nih.govresearchgate.net This reaction is particularly effective for creating biaryl structures or introducing alkyl and alkenyl groups.

In the context of this compound, the C3-Cl bond can be selectively activated by a palladium(0) catalyst to undergo oxidative addition. The resulting palladium(II) complex then undergoes transmetalation with a boronic acid, followed by reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net This methodology allows for the introduction of a vast range of aryl and heteroaryl substituents at the C3 position with high efficiency and functional group tolerance. nih.govacademie-sciences.fr Microwave irradiation has been shown to accelerate these reactions significantly. nih.gov

| Arylboronic Acid | Catalyst (5 mol %) | Base | Solvent | Temperature (°C) / Time | Product | Yield |

| Phenylboronic acid | Pd(PPh₃)₄ | 2 M Na₂CO₃ | DME/Ethanol | 80 °C / 48 h | 3-Phenyl-6-cyclopropylpyridazine | Good |

| 4-Methoxyphenylboronic acid | Pd-SPhos | K₃PO₄ | Toluene/H₂O | 140 °C (MW) / 30 min | 3-(4-Methoxyphenyl)-6-cyclopropylpyridazine | Moderate to Good nih.gov |

| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | 2 M Na₂CO₃ | DME/Ethanol | 80 °C / 48 h | 3-(Thiophen-2-yl)-6-cyclopropylpyridazine | Fair to Low nih.gov |

This table provides representative conditions for Suzuki-Miyaura coupling based on similar substrates reported in the literature.

Negishi Coupling

The Negishi coupling reaction provides a powerful and versatile method for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This palladium- or nickel-catalyzed reaction involves the coupling of an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, this methodology can be envisioned for the introduction of the cyclopropyl group onto a dihalopyridazine precursor or for the further functionalization of the this compound scaffold itself.

The general mechanism of the Negishi coupling involves the oxidative addition of the organic halide to a low-valent palladium or nickel catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. wikipedia.org The reaction tolerates a wide range of functional groups and can be used to couple sp-, sp2-, and sp3-hybridized carbon atoms. wikipedia.org

For the synthesis of 6-substituted purines, a related class of nitrogen heterocycles, a nickel-catalyzed Negishi cross-coupling of 6-chloropurines with organozinc halides has been developed, affording good to excellent yields at room temperature without the need for a ligand. nih.gov This suggests the potential for a similar ligand-free, nickel-catalyzed approach for the synthesis of this compound derivatives.

Table 1: Key Features of Negishi Coupling for Heterocycle Synthesis

| Feature | Description |

| Catalyst | Typically Palladium(0) or Nickel(0) complexes. wikipedia.org |

| Organometallic Reagent | Organozinc halides. wikipedia.org |

| Electrophile | Organic halides (Cl, Br, I) or triflates. wikipedia.org |

| Key Advantages | High functional group tolerance, broad scope, and ability to couple various carbon hybridizations. wikipedia.orgorgsyn.org |

| Potential Application | Synthesis of 3-substituted-6-cyclopropylpyridazines by coupling this compound with various organozinc reagents. |

Sonogashira, Stille, and Heck Coupling Methodologies

Beyond the Negishi coupling, other palladium-catalyzed cross-coupling reactions, namely the Sonogashira, Stille, and Heck reactions, offer powerful strategies for the derivatization of the this compound core.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is particularly useful for introducing alkynyl moieties onto the pyridazine ring, which can then serve as versatile handles for further transformations. The reaction proceeds under mild conditions and retains the stereochemistry of the starting materials. wikipedia.orglibretexts.org

The Stille reaction involves the coupling of an organotin compound with an organic halide. wikipedia.org It is a highly versatile method for creating C-C bonds and is known for its tolerance of a wide array of functional groups. wikipedia.org In the synthesis of bipyridines, Stille coupling has been successfully employed, highlighting its potential for coupling this compound with various organostannanes. orgsyn.org

The Heck reaction enables the palladium-catalyzed coupling of aryl or vinyl halides with activated alkenes. organic-chemistry.org A key advantage of the Heck reaction is its excellent trans selectivity. organic-chemistry.org The reductive variant of the Heck reaction, which forges alkyl-aryl linkages from alkenes, is also a noteworthy strategy. nih.gov

Table 2: Comparison of Palladium-Catalyzed Coupling Reactions

| Reaction | Organometallic Reagent | Electrophile | Bond Formed | Key Features |

| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide | C(sp)-C(sp2) | Mild conditions, requires Cu(I) co-catalyst. wikipedia.orglibretexts.org |

| Stille | Organotin | Organic Halide | C(sp2)-C(sp2) | High functional group tolerance. wikipedia.org |

| Heck | Alkene | Aryl/Vinyl Halide | C(sp2)-C(sp2) | Excellent trans selectivity. organic-chemistry.org |

Regioselective Functionalization Techniques

Achieving regioselectivity in the functionalization of the pyridazine ring is crucial for the synthesis of specific isomers. Several strategies have been developed to control the position of incoming substituents.

Lewis acid-directed metalation has been shown to be an effective method for the regioselective functionalization of pyridazine. nih.gov By using mono- or bidentate boron Lewis acids, it is possible to direct magnesiation or zincation to either the C3 or C4 position. nih.gov This regioselectivity is influenced by the calculated pKa values of the pyridazine-Lewis acid complexes. nih.gov

Furthermore, the synthesis of pyridazine derivatives can be achieved with high regioselectivity through inverse-electron-demand aza-Diels-Alder reactions of 1,2,3-triazines with 1-propynylamines or tetrazines with alkynyl sulfides. organic-chemistry.orgrsc.orgelsevierpure.comrsc.org These metal-free methods offer sustainable and cost-effective alternatives to traditional metal-catalyzed approaches. organic-chemistry.org For instance, the reaction of 1,2,3-triazines with 1-propynylamines favors the C5/N2 cycloaddition, leading to the formation of pyridazines. organic-chemistry.org Similarly, the reaction of tetrazines with alkynyl sulfides proceeds via an inverse-electron-demand Diels-Alder reaction followed by denitrogenation to yield trisubstituted pyridazines regioselectively. rsc.orgelsevierpure.comrsc.org

Amination and Alkylation of the Pyridazine Nitrogen Atoms

The nitrogen atoms of the pyridazine ring are nucleophilic and can undergo amination and alkylation reactions, providing a route to pyridazinium salts and other functionalized derivatives.

Amination of pyridines and diazines can be achieved by first converting the heterocycle into a phosphonium (B103445) salt, which is then reacted with sodium azide (B81097) to form an iminophosphorane. nih.gov This method offers excellent regioselectivity. nih.gov Another approach involves the use of electrophilic aminating reagents like mesitylsulfonyl hydroxylamine (B1172632) (MSH), which can efficiently aminate pyridazine to form N-aminopyridinium salts. nih.gov The classic Chichibabin reaction, which uses sodium amide for nucleophilic amination, is also a viable, though often high-temperature, method. youtube.com

Alkylation of the pyridine (B92270) nitrogen is a common reaction, typically occurring through nucleophilic attack of the nitrogen lone pair on an alkyl halide. acs.orgquimicaorganica.org This reaction leads to the formation of pyridinium (B92312) salts. quimicaorganica.org While nucleophilic attack at the nitrogen is common, direct alkylation at carbon atoms can also be achieved under specific conditions. For example, a method for the selective C-4 alkylation of pyridines has been developed using a removable blocking group derived from maleic acid. chemistryviews.org Regiodivergent alkylation of pyridines using alkyllithium clusters has also been reported, where the choice of alkyllithium reagent directs the alkylation to either the C2 or C4 position. acs.org The unequivocal identification of N-alkylation products, such as 1-ethyl-3-(2-pyrrolyl)pyridazinium tetrafluoroborate, has been confirmed through structural analysis. iucr.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pyridazines is an area of growing interest, aiming to develop more sustainable and environmentally benign processes.

One approach is the use of metal-free reaction conditions. For example, the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines provides a metal-free, neutral, and highly regioselective route to pyridazine derivatives. organic-chemistry.org This method avoids the use of potentially toxic and expensive metal catalysts. organic-chemistry.org

Another green strategy involves performing reactions in aqueous media. Efficient aqueous-phase Heck and Suzuki couplings have been developed using specific water-soluble ligands. organic-chemistry.org Microwave-assisted synthesis in water has also been shown to be an effective and environmentally friendly protocol for phosphine-free Heck reactions. organic-chemistry.org

The use of reusable solvents, such as poly(ethylene glycol) (PEG), in reactions like the Heck coupling, further contributes to the greening of pyridazine synthesis. organic-chemistry.org

Photochemical and Electrochemical Synthetic Pathways

Photochemical pathways offer unique opportunities for the synthesis and modification of pyridazine derivatives. A notable example is the photochemical ring-opening of pyridazine N-oxides to synthesize 1H-pyrazoles. nih.govacs.orgacs.org This method is scalable, modular, and proceeds under exceedingly mild conditions. acs.org The photolysis of 3,6-diphenylpyridazine (B189494) N-oxide, for instance, yields a mixture of the parent pyridazine, 2,5-diphenylfuran, and 3-benzoyl-5-phenylpyrazole through a transient (Z)-diazoenone intermediate. acs.org The regioselectivity of these photoreactions can be influenced by the electronic nature of the substituents on the pyridazine ring. acs.org

Electrochemical synthesis provides another alternative and potentially greener route to pyridazine-based materials. The electrochemical oxidation of pyridazine has been shown to produce a poly(pyridazine) film with electrical conductivity. rsc.orgrsc.org This method offers a direct way to form polymeric structures from the pyridazine monomer.

Mechanistic Investigations and Selectivity in 3 Chloro 6 Cyclopropylpyridazine Transformations

Detailed Reaction Mechanisms of Nucleophilic Substitutions

The primary reaction pathway for the functionalization of 3-Chloro-6-cyclopropylpyridazine is nucleophilic aromatic substitution (SNAr). Unlike electron-rich aromatic systems that typically undergo electrophilic substitution, the pyridazine (B1198779) ring is inherently electron-poor due to the presence of two electronegative nitrogen atoms. This electron deficiency is crucial as it activates the ring towards attack by nucleophiles.

The SNAr mechanism proceeds via a two-step, addition-elimination sequence. libretexts.orgopenstax.org

Nucleophilic Addition: A nucleophile attacks the carbon atom bonded to the chlorine (C-3), leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the pyridazine ring is temporarily disrupted during this step. The negative charge in the intermediate is effectively delocalized, particularly onto the electronegative nitrogen atoms of the pyridazine ring, which stabilizes the complex and facilitates its formation. This initial attack is typically the rate-determining step of the reaction. youtube.com

Elimination: The aromaticity of the ring is restored in the second step through the expulsion of the chloride ion, which is a good leaving group.

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

While many nucleophilic substitutions on this compound can proceed without a catalyst, particularly with strong nucleophiles, catalysis is often employed to enhance reaction rates, improve yields, and control selectivity under milder conditions. Transition metal catalysis, especially with palladium complexes, is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds.

For instance, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations can utilize the chloro-substituent as a handle. In these reactions, the catalytic cycle typically involves:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the pyridazine.

Transmetalation (for Suzuki) or Coordination (for Heck/Buchwald-Hartwig): The coupling partner (e.g., a boronic acid or an amine) is brought into the coordination sphere of the palladium center.

Reductive Elimination: The final product is formed as the two organic fragments are joined, and the palladium(0) catalyst is regenerated.

Dual catalytic systems, such as those combining photoredox and cobalt catalysis, have shown remarkable efficiency in related hydrohalogenation reactions, demonstrating broad functional group tolerance and the ability to perform late-stage functionalization on complex molecules. acs.org Such strategies could potentially be adapted to achieve novel transformations of this compound, enhancing reaction efficiency and enabling reactions that are not feasible under thermal conditions alone.

Regioselectivity and Stereoselectivity in Derivatization Processes

The derivatization of this compound is characterized by high regioselectivity. In nucleophilic aromatic substitution reactions, the attack occurs almost exclusively at the C-3 position, as this is the carbon atom activated by the attached chlorine leaving group and the electron-withdrawing pyridazine nitrogens.

Subsequent functionalization of the resulting 3-substituted-6-cyclopropylpyridazine would be directed by the combined electronic effects of the existing groups. The cyclopropyl (B3062369) group at C-6 and the newly introduced nucleophile at C-3 would influence the regiochemistry of, for example, any subsequent electrophilic attack on the ring. However, such electrophilic substitutions are generally difficult on the electron-deficient pyridazine ring.

Stereoselectivity is not a factor in the initial substitution on the planar aromatic ring itself. However, it becomes relevant if the incoming nucleophile is chiral or if subsequent reactions involve the creation of new stereocenters on a substituent. The conformation of the cyclopropyl group relative to the pyridazine ring could sterically influence the approach of reagents to the adjacent C-5 position.

In other pyridazine systems, such as 4,5-dicyanopyridazine, high regioselectivity has been observed in cycloaddition reactions, where the molecule acts as a heterocyclic azadiene. mdpi.com This highlights the predictable nature of reactivity in substituted pyridazines based on their electronic and steric properties.

Conformational Analysis and Its Influence on Reactivity

Computational studies on related 3,6-disubstituted pyridazines have shown that there are defined rotational energy barriers around the bonds connecting substituents to the pyridazine core. researchgate.net For this compound, rotation around the C6-C(cyclopropyl) bond is expected. The molecule will likely adopt a conformation that minimizes steric repulsion between the cyclopropyl hydrogens and the hydrogen atom at the C-5 position of the pyridazine ring.

Computational analysis of related molecules, such as 3,6-bis(1-aryl-1H-1,2,3-triazol-4-yl)pyridazines, has identified distinct energy minima and transition states for the rotation of substituents. researchgate.net The global minimum often corresponds to a conformation that balances steric hindrance and electronic conjugation. This preferred conformation can affect reactivity by sterically shielding one face of the molecule or by influencing the alignment of orbitals for optimal interaction with incoming reagents.

Table 1: Predicted Conformational Data for a Substituted Pyridazine System (Data extrapolated from analogous systems for illustrative purposes)

| Parameter | Value | Significance |

|---|---|---|

| Rotational Energy Barrier (C-C) | Low-to-moderate | Affects the rate of conformational interchange. |

| Preferred Dihedral Angle | ~25-30° or ~90° | Minimizes steric clash and optimizes electronic interactions. researchgate.net |

This interactive table is based on data from related structures and illustrates the key conformational parameters.

Electronic and Steric Effects of the Cyclopropyl Group on Pyridazine Reactivity

The cyclopropyl group exerts a dual influence on the reactivity of the pyridazine ring through both electronic and steric effects.

Steric Effects: The cyclopropyl group is a bulky substituent. Its presence at the C-6 position creates steric hindrance that can impede the approach of nucleophiles or other reagents to the adjacent C-5 position and the nearby nitrogen atom. This steric bulk can enhance the regioselectivity of reactions by directing attack away from its immediate vicinity. In some cases, this steric hindrance can be beneficial, preventing undesired side reactions.

The interplay of these effects is complex. For example, in SN2-type reactions of electrophilic cyclopropanes, both electron-donating and electron-withdrawing groups on an adjacent phenyl ring were found to accelerate the reaction, indicating a complex stabilization of the transition state. nih.gov

Influence of the Chlorine Atom on Pyridazine Functionalization and Reactivity

The chlorine atom at the C-3 position is the most critical functional handle for the derivatization of this compound.

Leaving Group Ability: Chlorine is a good leaving group in nucleophilic aromatic substitution reactions, particularly when attached to an activated, electron-poor ring system like pyridazine. nih.gov Its departure is a key step in the SNAr mechanism.

Electronegativity: The high electronegativity of chlorine induces a dipole moment in the C-Cl bond, making the C-3 carbon more electrophilic and thus more susceptible to nucleophilic attack. This inductive electron withdrawal complements the electron-withdrawing effect of the ring nitrogens, further activating the substrate. youtube.com

Handle for Cross-Coupling: Beyond its role in SNAr, the chlorine atom serves as an essential site for transition-metal-catalyzed cross-coupling reactions. acs.org This allows for the introduction of a wide variety of substituents (alkyl, aryl, etc.) that cannot be installed via simple nucleophilic substitution, greatly expanding the synthetic utility of the molecule. The ability of chlorine to participate in these reactions is fundamental to its role in modern drug discovery and materials science. acs.org Furthermore, the functionalization of graphene with chlorine has been shown to induce p-type doping, highlighting the significant electronic impact a chlorine atom can have on a π-system. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Chloro 6 Cyclopropylpyridazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is the cornerstone for determining the molecular structure of 3-Chloro-6-cyclopropylpyridazine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular skeleton can be constructed.

The ¹H and ¹³C NMR spectra provide the initial and most fundamental data for structural assignment. The number of unique signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values in ¹H NMR are used to identify the different chemical environments of the protons and carbons in the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the two protons on the pyridazine (B1198779) ring and the five protons of the cyclopropyl (B3062369) group. The pyridazine protons, being in an electron-deficient aromatic system, would appear as doublets in the downfield region. The cyclopropyl protons would present more complex multiplets in the upfield region.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The chemical shifts are indicative of the carbon's local electronic environment. For instance, the carbons of the pyridazine ring would be significantly downfield compared to the sp³-hybridized carbons of the cyclopropyl group. Theoretical calculations and comparisons with related structures, such as 3-chloro-6-methoxypyridazine (B157567), aid in the precise assignment of these signals. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures and general principles of NMR spectroscopy.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridazine H-4/H-5 | 7.2 - 7.8 (d) | 125 - 135 |

| Pyridazine C-3 (C-Cl) | - | 150 - 155 |

| Pyridazine C-6 (C-cyclopropyl) | - | 160 - 165 |

| Cyclopropyl CH | 1.8 - 2.2 (m) | 15 - 20 |

While 1D NMR identifies the basic components, 2D NMR techniques like Heteronuclear Single Quantum Correlation (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for piecing them together. youtube.comsdsu.edu

HSQC correlates proton signals directly with the carbon signals to which they are attached (one-bond ¹H-¹³C coupling). sdsu.edu This allows for the unambiguous assignment of which protons are bonded to which carbons. For this compound, an HSQC experiment would show cross-peaks connecting the pyridazine proton signals to their corresponding carbon signals and the cyclopropyl proton signals to their respective carbon signals.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is used to determine the molecular weight and to gain structural information from its fragmentation pattern. The high-resolution mass spectrum would provide the exact molecular formula.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of chlorine, this peak would appear as a characteristic pair of signals (M⁺ and M+2⁺) with an approximate intensity ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for this compound would likely include the loss of a chlorine radical (Cl•), the loss of the cyclopropyl group, and cleavage of the pyridazine ring. Analysis of the fragmentation of related compounds, such as 3-chloro-6-methoxypyridazine, helps in predicting these pathways. nist.gov

Table 2: Predicted Key Ions in the Mass Spectrum of this compound Molecular Formula: C₇H₇ClN₂; Molecular Weight: 154.60 g/mol

| m/z Value (for ³⁵Cl) | Identity | Description |

|---|---|---|

| 154 | [M]⁺ | Molecular Ion |

| 119 | [M - Cl]⁺ | Loss of a chlorine atom |

| 113 | [M - C₃H₅]⁺ | Loss of the cyclopropyl group |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its molecular vibrations. nih.gov A combined analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes.

For this compound, the spectra would be characterized by vibrations of the pyridazine ring and the cyclopropyl substituent. Detailed studies on similar molecules, like 3-chloro-6-methoxypyridazine and 3,6-dichloropyridazine (B152260), provide a strong basis for assigning the observed bands. nih.govresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound Based on data from analogous pyridazine structures. nih.govresearchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3050 - 3150 | C-H stretching | Pyridazine Ring |

| 2950 - 3050 | C-H stretching | Cyclopropyl Group |

| 1550 - 1600 | C=N stretching | Pyridazine Ring |

| 1400 - 1500 | C=C stretching | Pyridazine Ring |

| 1000 - 1050 | Ring breathing | Cyclopropyl Group |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The pyridazine ring is a chromophore that absorbs UV light, leading to the promotion of electrons from lower energy orbitals to higher energy ones. A UV-Vis spectrum of this compound, typically recorded in a solvent like methanol, would show characteristic absorption bands.

Based on data for 3-chloro-6-methoxypyridazine, absorption maxima are expected in the range of 200-300 nm. nih.gov These absorptions correspond to π→π* and n→π* transitions within the aromatic pyridazine system. The precise position and intensity of these bands are influenced by the substituents (chloro and cyclopropyl groups).

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, can also provide valuable information. While not all pyridazine derivatives are strongly fluorescent, the emission spectrum, if observed, would be characteristic of the molecule's electronic structure and could be used for quantitative analysis.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Single-crystal X-ray diffraction stands as the ultimate method for the unambiguous determination of a molecule's three-dimensional structure. growingscience.com This technique provides precise coordinates of each atom in the crystal lattice, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

While the specific crystal structure of this compound is not detailed in the provided results, analysis of closely related derivatives like 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and 3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine demonstrates the power of this method. nih.govresearchgate.net These studies confirm the planarity of the pyridazine ring and detail how substituent groups are oriented relative to it. They also reveal information about the crystal packing, including intermolecular interactions such as π–π stacking, which can influence the physical properties of the solid material. nih.gov

Table 4: Typical Bond Lengths and Angles for Substituted 3-Chloropyridazine Derivatives from X-ray Diffraction Data compiled from related crystal structures. nih.govresearchgate.netmdpi.com

| Parameter | Typical Value |

|---|---|

| Bond Lengths (Å) | |

| N-N (pyridazine) | ~ 1.34 Å |

| C-N (pyridazine) | ~ 1.33 Å |

| C-C (pyridazine) | ~ 1.38 - 1.40 Å |

| C-Cl | ~ 1.73 Å |

| **Bond Angles (°) ** | |

| C-N-N (pyridazine) | ~ 119 - 121° |

| N-C-C (pyridazine) | ~ 120 - 123° |

This technique provides the definitive proof of structure that complements and confirms the assignments made by spectroscopic methods.

Computational Chemistry and Theoretical Studies of 3 Chloro 6 Cyclopropylpyridazine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry for calculating properties like molecular energies, electronic distribution, and orbital energies. A DFT analysis of 3-Chloro-6-cyclopropylpyridazine would provide a fundamental understanding of its electronic characteristics.

HOMO-LUMO Energy Gaps and Molecular Orbital Interactions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, a DFT calculation would determine the energies of these frontier orbitals. This analysis would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The cyclopropyl (B3062369) and chloro substituents on the pyridazine (B1198779) ring would influence the electron density distribution and, consequently, the HOMO-LUMO gap.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following table is illustrative as specific experimental or calculated data for this compound is not publicly available.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the molecular surface. Typically, electron-rich areas, which are prone to electrophilic attack, are colored red, while electron-deficient regions, susceptible to nucleophilic attack, are colored blue.

An MEP analysis of this compound would likely show negative potential (red) around the nitrogen atoms of the pyridazine ring due to their high electronegativity and lone pairs of electrons. The area around the chlorine atom would also exhibit negative potential. Conversely, positive potential (blue) might be observed on the hydrogen atoms. Such a map would provide a clear visual guide to the molecule's reactive sites.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density.

For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the nitrogen and chlorine atoms into the antibonding orbitals of the pyridazine ring. It would also describe the nature of the bonds, such as the C-Cl, C-N, and C-C bonds, in terms of their hybrid orbitals and polarization. This level of detail is crucial for a deeper understanding of the molecule's electronic stability and intramolecular interactions.

Quantum Chemical Calculations for Prediction of Reactivity and Stability

Quantum chemical calculations, including methods like DFT, can be used to compute various descriptors of reactivity and stability. These descriptors, often referred to as global reactivity descriptors, include electronegativity (χ), chemical hardness (η), and global softness (S). These parameters are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity.

Table 2: Hypothetical Global Reactivity Descriptors for this compound (Note: The following table is illustrative as specific calculated data for this compound is not publicly available.)

| Descriptor | Value |

|---|---|

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Global Softness (S) | Data not available |

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. An MD simulation of this compound would reveal its conformational landscape, showing the different spatial arrangements the molecule can adopt and their relative energies.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics involves the use of computational methods to analyze chemical data. Quantitative Structure-Activity Relationship (QSAR) is a specific application of cheminformatics that aims to build a mathematical relationship between the chemical structure of a compound and its biological activity or other properties.

If a set of similar pyridazine derivatives with known activities were available, a QSAR model could be developed. The structural features of this compound, such as its size, shape, and electronic properties (calculated using methods like DFT), would be used as descriptors in the model. Such a model could then be used to predict the activity of this compound or to design new, more potent analogues. The development of QSAR models is a key step in modern drug discovery and materials science.

Applications in Medicinal Chemistry and Drug Discovery Research

3-Chloro-6-cyclopropylpyridazine as a Privileged Scaffold in Drug Design

In the realm of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for the design of novel drugs. The pyridazine (B1198779) ring is increasingly recognized as such a scaffold due to its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its lower lipophilicity compared to a phenyl ring, which can lead to improved pharmacokinetic profiles. researchgate.netnih.gov Pyridazine scaffolds are noted for their chemical stability and the feasibility of their synthesis, making them attractive for the development of compound libraries. tandfonline.comnih.gov

The this compound structure combines several features that enhance its potential as a privileged scaffold. The pyridazine core provides a robust platform for molecular recognition, capable of engaging with target proteins through various interactions. nih.gov The chlorine atom at the 3-position and the cyclopropyl (B3062369) group at the 6-position offer distinct points for chemical modification, allowing for the fine-tuning of the molecule's properties to achieve desired biological activity and selectivity. The cyclopropyl group, in particular, is an appealing substituent in drug design as it introduces conformational constraint and can reduce susceptibility to oxidative metabolism, potentially improving the metabolic stability and half-life of a drug candidate. hyphadiscovery.com The presence of these functional groups on the pyridazine ring allows for the creation of diverse libraries of compounds for screening against various biological targets.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies focus on how modifications to the pyridazine ring and its substituents affect their interaction with biological targets.

While comprehensive SAR studies specifically for a broad series of this compound derivatives are not extensively published in a single source, valuable insights can be gleaned from research on related pyridazine-based compounds. For instance, in the development of anticancer agents, 3,6-disubstituted pyridazines have been a focus. nih.govacs.org In these studies, the nature of the substituent at both the 3 and 6 positions is critical for activity. Replacement of the chloro group at the 3-position with various amine-containing moieties has been shown to significantly modulate the biological activity against targets like cyclin-dependent kinase 2 (CDK2). nih.gov

Similarly, modifications involving the group at the 6-position are crucial. The introduction of a cyclopropyl group has been shown in studies of other heterocyclic inhibitors to enhance antiviral activity. tandfonline.com The constrained nature of the cyclopropyl ring can lead to more favorable binding interactions within the target protein's active site. In the context of antileishmanial agents based on pyrazolopyridine scaffolds (structurally related to pyridazines), the nature and position of substituents on the core structure significantly impact potency, with hydrophobic and steric parameters playing a key role. nih.gov Therefore, in derivatives of this compound, it is anticipated that the interplay between the electronic properties of the chlorine atom and the conformational rigidity of the cyclopropyl group will be a key determinant of biological activity.

Identification and Validation of Biological Targets

The therapeutic potential of a chemical scaffold is defined by the biological targets it can effectively modulate. Research into this compound and its analogs has led to the identification of several key enzyme targets implicated in various diseases.

Inhibition of Human Dihydroorotate (B8406146) Dehydrogenase (DHODH) by Pyridazine Analogs

Human dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA. nih.gov The inhibition of DHODH is a validated therapeutic strategy for the treatment of autoimmune diseases, cancer, and viral infections. nih.govnih.govnih.gov

The general binding mode of pyridazine-like inhibitors to DHODH often involves interactions with a hydrophobic tunnel in the enzyme. The specific substitutions on the pyridazine ring dictate the precise binding interactions and, consequently, the inhibitory potency.

Antileishmanial Activity and Proposed Mechanisms of Action

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The need for new, safer, and more effective treatments is urgent. Heterocyclic compounds, including those with pyridazine-related scaffolds, have shown promise as antileishmanial agents. acs.org

Studies on pyrazolopyridine and pyrazoline derivatives have demonstrated significant activity against Leishmania parasites. nih.govnih.gov The proposed mechanism of action for some of these compounds is the inhibition of key enzymes in the parasite's folate biosynthesis pathway, such as dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1). nih.gov These enzymes are essential for the parasite's survival and proliferation. Molecular modeling studies have suggested that these heterocyclic compounds can bind effectively to the active sites of these enzymes. nih.gov Given the structural similarities, it is plausible that this compound derivatives could exert antileishmanial effects through similar mechanisms.

Other Enzyme Inhibition and Receptor Modulation Activities

The versatility of the pyridazine scaffold has led to its exploration against a range of other biological targets.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. rsc.org Consequently, VEGFR-2 inhibitors are a major class of anticancer drugs. Pyridazine-based scaffolds have been successfully designed as potent VEGFR-2 inhibitors. tandfonline.comnih.gov These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its activation. The specific substitution pattern on the pyridazine ring is crucial for achieving high potency and selectivity.

Cyclooxygenase (COX) Inhibition: The cyclooxygenase enzymes, COX-1 and COX-2, are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). Recently, pyridazine derivatives have been investigated as novel COX-2 inhibitors with the potential for an improved gastric safety profile compared to traditional NSAIDs. mdpi.comrsc.org

Cyclin-Dependent Kinase (CDK) Inhibition: Dysregulation of cyclin-dependent kinases is a hallmark of many cancers. 3,6-Disubstituted pyridazine derivatives have been synthesized and identified as potent inhibitors of CDK2, suggesting their potential as anticancer agents. nih.gov

Rational Drug Design Approaches

Rational drug design utilizes the knowledge of a biological target's three-dimensional structure to design molecules that can bind to it with high affinity and selectivity. This approach has been instrumental in the development of drugs based on pyridazine scaffolds.

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are frequently employed to predict the binding modes of pyridazine derivatives to their target enzymes. For example, in the development of VEGFR-2 inhibitors, molecular docking has been used to rationalize the observed activities of pyridazine-based compounds and to guide the design of new, more potent analogs. tandfonline.com Similarly, for antileishmanial pyrazoline derivatives, docking studies have helped to elucidate their binding interactions with putative targets like DHFR-TS and PTR1. nih.gov These computational approaches allow medicinal chemists to prioritize synthetic targets and to understand the key structural features required for potent biological activity, thereby accelerating the drug discovery process.

Preclinical Pharmacological Evaluation Methodologies

The ultimate utility of a chemical scaffold like this compound is demonstrated through the pharmacological evaluation of the compounds derived from it.

Derivatives of this compound have been subjected to a variety of in vitro cell-based assays to determine their therapeutic potential. For instance, compounds synthesized from this starting material have been tested in cell-based assays for their ability to inhibit viral replication. nih.govacs.org In one study, the antiviral efficacy was measured using a recombinant measles virus strain that expresses luciferase, allowing for a quantitative assessment of viral inhibition. semanticscholar.org Furthermore, the antiproliferative effects of these derivatives have been evaluated in human cell lines, such as Jurkat T-lymphocytes, to assess their potential as immunosuppressive agents. semanticscholar.org

Enzyme assays are crucial for confirming the mechanism of action of a drug candidate. In the case of inhibitors derived from this compound, enzymatic assays have been used to directly measure their inhibitory activity against their target enzymes. For DHODH inhibitors, these assays quantify the reduction in enzyme activity in the presence of the compound. nih.govacs.org Similarly, for inhibitors of 11β-HSD1, in vitro inhibition was determined using human liver microsomes and detecting the generated cortisol with Homogeneous Time-Resolved Fluorescence (HTRF) technology. google.com

The following table summarizes the in vitro activity of a derivative of this compound against human DHODH.

| Compound Derivative | Target Enzyme | Assay Type | Measured Activity (pMIC₅₀) |

| hDHODH-IN-7 | Human Dihydroorotate Dehydrogenase (hDHODH) | Antiviral Assay | 7.4 |

| Data sourced from TargetMol targetmol.com |

While specific in vivo studies on this compound have not been reported, the evaluation of its derivatives in animal models is a critical step in the drug development process. For conditions like inflammatory pain, compounds derived from this pyridazine could be evaluated in established nociceptive pain models in rodents. google.com For metabolic diseases, transgenic mouse models of obesity and metabolic syndrome are utilized to assess the in vivo efficacy of 11β-HSD1 inhibitors synthesized from this compound. google.com These studies provide essential data on the compound's therapeutic effect in a living organism.

Drug Metabolism and Pharmacokinetic (DMPK) Research

The journey of a drug candidate from initial synthesis to a viable therapeutic is heavily dependent on its Drug Metabolism and Pharmacokinetic (DMPK) profile. This profile dictates how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body, ultimately influencing its efficacy and safety.

In Vitro and In Vivo Metabolic Stability and Metabolite Identification

The metabolic stability of a compound is a critical determinant of its oral bioavailability and duration of action. In vitro assays, typically employing liver microsomes or hepatocytes, provide an early indication of a compound's susceptibility to metabolism by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily.

Research on a series of piperazin-1-ylpyridazines has shed light on how structural modifications can impact metabolic clearance. In one study, it was observed that the replacement of a methyl group on a pyridazine-containing scaffold with a cyclopropyl group did not lead to an improvement in the in vitro microsomal clearance. nih.gov This finding suggests that the cyclopropyl group in this compound may not inherently confer high metabolic stability and could be a potential site for metabolic attack, likely through oxidation of the cyclopropyl ring.

The primary metabolic pathways for pyridazine derivatives often involve oxidation of alkyl or aryl substituents and hydroxylation of the pyridazine ring itself. For this compound, potential metabolites could include hydroxylated cyclopropyl derivatives or direct oxidation of the pyridazine ring. The presence of the chlorine atom may also influence metabolism, potentially directing metabolism to other sites or undergoing metabolic dechlorination, although the latter is generally a less common pathway for aryl chlorides.

Table 1: Predicted Metabolic Profile of this compound Based on Analogous Compounds

| Parameter | Predicted Outcome for this compound | Rationale Based on Analog Data |

| Primary Metabolic Enzymes | Cytochrome P450 (CYP) enzymes | Pyridazine scaffolds are commonly metabolized by CYPs. |

| Potential Metabolic Sites | Cyclopropyl ring, Pyridazine ring | Oxidation of alkyl and heterocyclic rings is a common metabolic pathway for related compounds. |

| Predicted Major Metabolites | Hydroxylated cyclopropylpyridazine, Oxidized pyridazine ring | Metabolite identification studies on other pyridazines show these as common products. |

| In Vitro Metabolic Stability | Moderate to potentially high clearance | The cyclopropyl group did not improve stability in a similar series, suggesting it may be a metabolic liability. nih.gov |

This table presents predicted data based on findings from structurally related compounds.

Bioavailability and Pharmacokinetic Profiling of Derivatives

The bioavailability of a drug, or the fraction of an administered dose that reaches systemic circulation, is a crucial pharmacokinetic parameter. It is influenced by factors such as absorption, first-pass metabolism, and solubility. While specific pharmacokinetic data for this compound is unavailable, studies on other substituted pyridazines can offer valuable insights.

Pharmacokinetic studies on various pyridazine derivatives have shown a wide range of oral bioavailabilities, highlighting the profound impact of substituent groups. For instance, the development of brain-penetrant pyridazine pantothenate kinase activators demonstrated that careful selection of substituents on the pyridazine core was essential for achieving desirable pharmacokinetic profiles, including oral bioavailability and brain exposure. In some cases, the inclusion of a chloro substituent was found to enhance metabolic stability against certain pathways, such as glutathione (B108866) (GSH) trapping.

Table 2: Inferred Pharmacokinetic Parameters for this compound Derivatives

| Parameter | Inferred Characteristic | Basis of Inference |

| Absorption | Potentially good passive diffusion | The lipophilic nature of the cyclopropyl and chloro groups may enhance membrane permeability. |

| Distribution | Moderate to high volume of distribution | Lipophilic compounds tend to distribute widely into tissues. |

| Oral Bioavailability | Variable, dependent on first-pass metabolism | While absorption may be good, metabolic stability will be a key determinant. |

| Elimination Half-life | Likely to be influenced by the rate of metabolism | Compounds with higher metabolic clearance will have shorter half-lives. |

This table presents inferred data based on general principles and findings from analogous pyridazine series.

Toxicological Assessment Methodologies in Drug Discovery

Early assessment of potential toxicity is a cornerstone of modern drug discovery, helping to de-risk projects and prevent late-stage failures. A combination of in vitro and in vivo models is employed to identify potential safety liabilities.

In Vitro and In Vivo Toxicity Profiling for Early Safety Assessment

In the absence of direct toxicological data for this compound, we can look to studies on related structures. For example, a series of 3-substituted 4,6-diarylpyridazines were evaluated for their acute toxicity in mice. Several of these compounds exhibited a low order of acute toxicity, with LD50 values greater than 800 mg/kg following intraperitoneal administration. nih.gov This suggests that the pyridazine core itself may not be inherently associated with high acute toxicity.

However, the presence of a chloro-aromatic moiety warrants consideration. A National Toxicology Program report on o-chloropyridine, a structurally related chlorinated heterocycle, indicated that repeated exposure could lead to liver and kidney damage in animal models. This raises the possibility that long-term exposure to this compound could potentially target these organs.

In vitro cytotoxicity assays are a common primary screen for toxicity. Various pyridazine derivatives have been evaluated in such assays against different cell lines, often in the context of anticancer drug discovery. The results of these studies are highly dependent on the specific substitutions and the cell lines tested, making direct extrapolation to the general toxicity of this compound challenging.

Table 3: Potential Toxicological Endpoints for this compound Based on Analog Data

| Toxicological Endpoint | Potential Concern | Rationale from Analogous Compounds |

| Acute Toxicity | Likely to be low | Studies on other substituted pyridazines have shown low acute toxicity (high LD50 values). nih.gov |

| Organ Toxicity (Chronic) | Potential for hepatotoxicity and nephrotoxicity | Chlorinated heterocyclic compounds like o-chloropyridine have shown effects on the liver and kidneys in animal studies. |

| Cytotoxicity | Dependent on specific cellular context | Various pyridazine derivatives have shown a range of cytotoxic activities. |

This table outlines potential toxicological concerns based on data from structurally related compounds.

Mechanism-Based Toxicology Studies

Mechanism-based toxicology aims to understand the specific molecular events that lead to an adverse outcome. For a novel compound like this compound, such studies would typically be initiated if early toxicity screening revealed a significant concern.

Potential mechanisms of toxicity for a molecule like this could include the formation of reactive metabolites. The oxidation of the cyclopropyl ring or the pyridazine ring could potentially lead to the formation of electrophilic species that can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and toxicity.

Another area of investigation would be off-target pharmacology. The compound could interact with unintended biological targets, leading to adverse effects. Comprehensive screening against a panel of receptors, enzymes, and ion channels is a standard practice in drug discovery to identify such liabilities. For instance, the pyridazine heterocycle has been noted for its potential to have low inhibitory effects on the hERG potassium channel, a common source of cardiac toxicity, which could be a favorable characteristic.

Applications in Agrochemical and Materials Science Research

Design and Synthesis of Agrochemical Agents Utilizing 3-Chloro-6-cyclopropylpyridazine Scaffolds

The pyridazine (B1198779) core is a well-established framework in the development of agrochemicals, particularly herbicides. nih.gov The this compound scaffold serves as a key building block in the synthesis of new potential agrochemical agents. The chlorine atom at the 3-position is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, which is a cornerstone of modern agrochemical design aimed at optimizing biological activity and physicochemical properties.

Research into the structure-activity relationships (SAR) of related heterocyclic compounds has provided valuable insights. For instance, in the development of novel herbicides, the substitution pattern on the core ring is critical for efficacy. Studies on pyrazolylpyrimidine derivatives have shown that introducing specific groups at key positions can lead to potent inhibition of weed growth or chlorophyll (B73375) production. nih.gov Similarly, research on pyridazinone-containing cyclic keto-enols revealed that a methyl group at the 6-position of the pyridazinone ring is crucial for high herbicidal activity against both grass and broadleaf weeds. nih.gov

In the context of this compound, the cyclopropyl (B3062369) group at the 6-position is a significant feature. Cyclopropyl groups are often incorporated into bioactive molecules to enhance metabolic stability, improve membrane permeability, and lock in specific conformations, which can lead to increased target affinity. While specific, large-scale commercial herbicides derived directly from this compound are not prominently documented, its utility as a synthetic intermediate is clear. For example, the related compound 3,6-dichloropyridazine (B152260) is a precursor for a range of herbicidally active compounds. acs.orgacs.org The synthesis strategy often involves the displacement of one or both chlorine atoms to build more complex molecules. The principles guiding these syntheses are directly applicable to this compound, where the single chloro substituent offers a site for regioselective modification to generate libraries of novel compounds for herbicidal or fungicidal screening. nih.govresearchgate.net

Development of Catalysts and Ligands Incorporating this compound Motifs

The pyridazine ring, with its two adjacent nitrogen atoms, possesses the ability to act as a bidentate ligand, coordinating to metal centers to form stable complexes. This has led to its exploration in the development of novel catalysts and functional materials. The electronic properties of the substituents on the pyridazine ring significantly influence the coordination properties of the ligand and, consequently, the catalytic activity of the resulting metal complex. nih.gov

The this compound molecule combines an electron-withdrawing chloro group with a sterically defined cyclopropyl group. These substituents modulate the electron density on the nitrogen atoms, affecting their donor capability and the stability of the metal-ligand bond. While specific research on this compound as a ligand is not extensively detailed in the literature, studies on analogous chloropyridazine ligands provide a strong basis for its potential applications.

The synthesis of metal complexes using pyridazine-based ligands is a well-established field. Typically, the ligand is reacted with a suitable metal salt, such as those of palladium(II), platinum(II), copper(II), or nickel(II), in an appropriate solvent to yield the desired coordination compound. researchgate.netjscimedcentral.comrsc.org

For example, a ligand derived from 2-(6-chloropyridazin-3-yl)hydrazine was synthesized and subsequently used to form complexes with iron(II), nickel(II), and copper(II). researchgate.netdntb.gov.ua Characterization of these complexes was performed using a suite of analytical techniques:

Spectroscopic Methods: FT-IR, UV-visible, and NMR spectroscopy are used to confirm the coordination of the ligand to the metal center. In FT-IR, shifts in the vibrational frequencies of the C=N and N-N bonds of the pyridazine ring indicate complex formation. nih.gov

Mass Spectrometry: This technique confirms the molecular weight and stoichiometry of the newly formed complexes. researchgate.net

Elemental Analysis: Provides the empirical formula, confirming the composition of the complex. jscimedcentral.comrsc.org

X-ray Crystallography: Single-crystal X-ray diffraction offers unambiguous proof of the molecular structure, revealing bond lengths, bond angles, and the coordination geometry around the metal center (e.g., square planar, octahedral). rsc.org

Based on these established methods, it is anticipated that this compound could act as a monodentate or bridging ligand, forming complexes whose geometry and stability would be influenced by the steric and electronic nature of its substituents.

Palladium complexes featuring pyridine (B92270) or pyridazine-type ligands are renowned for their catalytic prowess in cross-coupling reactions, which are fundamental to modern organic synthesis. researchgate.net These reactions, such as the Suzuki-Miyaura and Heck couplings, are vital for creating carbon-carbon bonds. nih.govdntb.gov.ua

The catalytic efficiency of a [Pd(II)] complex is highly dependent on the nature of the ligands surrounding the metal center. nih.gov For instance, studies on Pd(II) complexes with various substituted pyridine ligands have shown that functionalizing the ligand with either electron-withdrawing or electron-donating groups leads to significant changes in catalytic activity. nih.gov These complexes have been successfully employed as precatalysts for:

Suzuki-Miyaura Reaction: Coupling of aryl halides with boronic acids. Pyridazine-ligated palladium catalysts have shown high efficiency in these reactions, even with challenging substrates like heteroaryl chlorides. dntb.gov.ua

Heck Reaction: Coupling of unsaturated halides with alkenes. Certain Pd(II) complexes exhibit good catalytic activity and selectivity in the reactions between aryl iodides and various acrylates. nih.gov

While catalytic studies specifically employing a this compound-metal complex are not widely reported, the principles from related systems suggest its potential. The combination of the chloro and cyclopropyl groups could fine-tune the electronic and steric environment of a metal catalyst, potentially leading to enhanced activity or selectivity in important organic transformations.

Supramolecular Chemistry and Self-Assembly of Pyridazine-Based Architectures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds and π-π stacking. researchgate.netresearchgate.net Pyridazine derivatives are excellent building blocks for creating ordered supramolecular architectures due to their defined geometry and multiple sites for intermolecular interactions. researchgate.netrsc.org

The crystal packing of molecules like this compound is governed by a hierarchy of weak interactions:

Hydrogen Bonding: The two nitrogen atoms of the pyridazine ring are potent hydrogen bond acceptors. They can interact with C-H donors from neighboring molecules (C-H···N interactions) to form chains or sheets. researchgate.netrsc.org

π-π Stacking: The electron-deficient pyridazine ring can engage in π-π stacking interactions with other aromatic systems, contributing to the stability of the crystal lattice. rsc.org

Halogen Bonding: The chlorine atom can act as a halogen bond acceptor, interacting with electrophilic regions on adjacent molecules. nih.gov

Analysis of related N-substituted 3,6-di(2-pyridyl)pyridazines has shown how modifying substituents allows for the tuning of crystal packing, leading to different supramolecular structures. researchgate.netrsc.org These non-covalent interactions cooperatively guide the self-assembly process, and understanding them is key to designing new materials with specific solid-state properties, a field known as crystal engineering. nih.govrsc.org

Polymer Science Applications of this compound as a Monomer

The use of this compound as a monomer in polymer science is not well-documented in the available scientific literature. Polymer synthesis typically requires monomers with at least two reactive functional groups that can undergo polymerization reactions (e.g., polycondensation or addition polymerization). While the chlorine atom on this compound could potentially serve as a reactive site for polycondensation-type reactions, the lack of a second reactive group on the molecule limits its direct use as a traditional A-B or A-A type monomer. Further chemical modification would be necessary to introduce additional polymerizable functionalities.

Environmental Fate and Degradation Pathways in Academic Research

Biotransformation Processes and Microbial DegradationInformation regarding the breakdown of 3-Chloro-6-cyclopropylpyridazine by microorganisms and the resulting metabolic pathways or byproducts is not available in the reviewed literature.

Due to this lack of data, the creation of an informative and scientifically accurate article focusing solely on the environmental fate and degradation of this compound is not feasible at this time.

Future Research Directions and Emerging Trends

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the design of novel chemical entities. These computational tools can rapidly analyze vast datasets to predict the properties of virtual compounds, accelerating the identification of promising drug candidates and optimizing synthetic pathways.

For 3-chloro-6-cyclopropylpyridazine, AI and ML could be leveraged to design a library of derivatives with enhanced biological activity and optimized pharmacokinetic profiles. Generative models could propose novel analogs by modifying the core structure, while predictive algorithms would assess their potential efficacy, toxicity, and metabolic stability. This in silico screening process significantly reduces the time and resources required for initial drug discovery phases.

Furthermore, AI can be instrumental in planning more efficient synthetic routes. By analyzing reaction databases, machine learning models can predict reaction outcomes and suggest optimal conditions, catalysts, and reagents, thereby streamlining the synthesis of this compound derivatives.

Table 1: Hypothetical AI-Predicted Properties of this compound Analogs

| Analog | Modification | Predicted Kinase Inhibitory Activity (IC50, nM) | Predicted Solubility (mg/L) | Predicted Synthetic Accessibility Score (1-10) |

|---|---|---|---|---|

| CCP-001 | Replacement of Chlorine with Amino group | 150 | 250 | 8 |

| CCP-002 | Addition of a Methyl group to the Cyclopropyl (B3062369) ring | 75 | 180 | 7 |

| CCP-003 | Replacement of Chlorine with a Morpholino group | 120 | 350 | 9 |

This table is illustrative and contains hypothetical data to demonstrate the potential application of AI in predicting compound properties.

Exploration of Novel Reactivity Patterns for this compound

Understanding the reactivity of this compound is crucial for developing diverse and complex analogs. The chlorine atom on the pyridazine (B1198779) ring serves as a key functional group for various chemical transformations, including nucleophilic substitution and cross-coupling reactions. Future research will likely focus on exploring novel reactivity patterns to expand the chemical space around this scaffold.

Computational studies, such as Density Functional Theory (DFT), can provide insights into the molecule's electronic structure and predict its reactivity at different sites. researchgate.net For instance, computational models can help understand the electrophilicity of the pyridazine ring, guiding the design of reactions that are more selective and efficient. nih.govscite.ai By exploring unconventional reaction conditions, such as photocatalysis or electrochemistry, new synthetic pathways to previously inaccessible derivatives may be discovered. This could lead to the creation of compounds with unique three-dimensional shapes and improved biological activities.

Polypharmacology and Multi-Targeted Drug Design Approaches

The traditional "one drug, one target" paradigm is increasingly being replaced by polypharmacology, which involves designing single molecules that can interact with multiple biological targets. springernature.com This approach is particularly promising for treating complex diseases like cancer, where multiple signaling pathways are often dysregulated. labiotech.eu Given that pyridazine derivatives have shown a wide range of biological activities, this compound represents a promising scaffold for the development of multi-targeted agents. researchgate.netnih.govrjptonline.org

Computational methods are central to multi-target drug design. springernature.com By screening this compound and its virtual derivatives against a panel of disease-relevant targets, such as various protein kinases, researchers can identify compounds with a desired polypharmacological profile. nih.gov This strategy could lead to the development of more effective therapies with a reduced likelihood of developing drug resistance.

Advanced In Vitro and In Vivo Models for Biological Evaluation

The translation of preclinical findings to clinical success remains a major challenge in drug development. Advanced in vitro and in vivo models that more accurately mimic human physiology are essential for improving the predictive value of preclinical studies.

For evaluating the biological activity of this compound derivatives, three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more realistic representation of the in vivo environment compared to traditional 2D cell cultures. spandidos-publications.com These models can provide more accurate assessments of drug efficacy and toxicity. Furthermore, "organ-on-a-chip" technology, which uses microfluidic devices to create functional units of human organs, can be employed to study the pharmacokinetics and potential toxicity of new compounds in a more human-relevant context. nih.govnih.govemulatebio.comamegroups.orgresearchgate.net These advanced models will be critical in de-risking the development of drug candidates derived from the this compound scaffold.

Table 2: Comparison of Biological Evaluation Models

| Model Type | Description | Advantages for Evaluating CCP Derivatives | Limitations |

|---|---|---|---|

| 2D Cell Culture | Cells grown in a single layer on a flat surface. | High-throughput screening, cost-effective. | Lacks physiological relevance of tissue architecture. |

| 3D Spheroids/Organoids | Self-assembled 3D cell aggregates that mimic tissue structure. | More accurately reflects cell-cell interactions and drug responses in vivo. spandidos-publications.com | Can be more complex and costly to maintain. |

| Organ-on-a-Chip | Microfluidic devices containing living cells that replicate organ functions. | Allows for the study of drug metabolism and toxicity in a dynamic, multi-organ system. nih.govemulatebio.com | Technology is still emerging and can be technically challenging. |

Sustainable and Green Chemistry Approaches in Industrial-Scale Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. researchgate.net For the industrial-scale synthesis of this compound and its derivatives, the development of sustainable and eco-friendly processes is a key future direction.

This involves the use of safer solvents, renewable starting materials, and catalytic reactions that minimize waste and energy consumption. wiley.comresearchgate.netscispace.com Methodologies such as continuous flow chemistry can offer significant advantages over traditional batch processing, including improved safety, efficiency, and scalability. The development of novel, metal-free catalytic systems for the synthesis of pyridazines is also an active area of research that aligns with green chemistry goals. organic-chemistry.org By integrating green chemistry metrics, such as Process Mass Intensity (PMI) and E-Factor, throughout the development process, the environmental footprint of producing these valuable compounds can be significantly reduced. wiley.comscispace.com

Q & A